N-(4-chlorobenzyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate
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Description
N-(4-chlorobenzyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate is a useful research compound. Its molecular formula is C20H22ClN3O6S and its molecular weight is 467.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Microwave-Assisted Synthesis for Biological Applications : Research has developed ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with various nuclei, obtained from ethyl piperazine-1-carboxylate through several steps, showcasing antimicrobial, antilipase, and antiurease activities. This study demonstrates the versatility of piperazine derivatives in synthesizing compounds with significant biological activities (Başoğlu et al., 2013).
Chemistry of Iminofurans : The reaction of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, including piperazine, to yield N,N′-disubstituted piperazine derivatives, showcases the chemical versatility and potential for generating novel compounds (Vasileva et al., 2018).
Antimicrobial and Antiviral Activities : A study synthesized new urea and thiourea derivatives of piperazine doped with febuxostat, evaluating their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities. This highlights the potential of piperazine derivatives in the development of new antiviral and antimicrobial agents (Krishna Reddy et al., 2013).
Antipsychotic Agents Development
Allosteric Enhancers of the A1 Adenosine Receptor : The synthesis and evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes as potent allosteric enhancers of the A1 adenosine receptor indicate the potential therapeutic applications of piperazine derivatives in treating neurological disorders (Romagnoli et al., 2008).
Antipsychotic Activity and Side Effect Profile : A study on heterocyclic analogues of 1192U90, including those with piperazine butyl benzamide structures, demonstrated potent in vivo activities comparable to established compounds with significantly lower activity in models predictive of extrapyramidal side effects. This research contributes to the development of antipsychotic agents with improved safety profiles (Norman et al., 1996).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(2-oxo-2-thiophen-2-ylethyl)piperazine-1-carboxamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S.C2H2O4/c19-15-5-3-14(4-6-15)12-20-18(24)22-9-7-21(8-10-22)13-16(23)17-2-1-11-25-17;3-1(4)2(5)6/h1-6,11H,7-10,12-13H2,(H,20,24);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAWVMWIPLHISN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)NCC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate |
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